2-(4-Isobutylphenyl)prop-2-en-1-ol
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Overview
Description
2-(4-Isobutylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C13H18O It is a derivative of phenylpropene and is characterized by the presence of an isobutyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutylphenyl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-isobutylbenzaldehyde with an appropriate reagent to introduce the prop-2-en-1-ol moiety. This can be done using a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-Isobutylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isobutylphenyl)prop-2-enoic Acid: A related compound with a carboxylic acid group instead of the alcohol group.
Ethyl 2-(4-Isobutylphenyl)propionate: An ester derivative of the compound.
Uniqueness
2-(4-Isobutylphenyl)prop-2-en-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18O |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C13H18O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
BKSVRGBAOUWCOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=C)CO |
Origin of Product |
United States |
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